Lithium orotate

Description

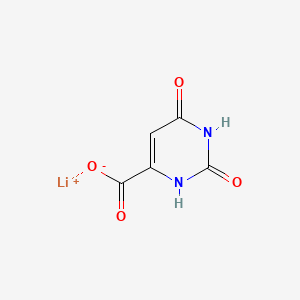

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.Li/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJGDPULXXNWJP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3LiN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063748 | |

| Record name | Lithium orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-20-6 | |

| Record name | Lithium orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2N7Z24B30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lithium Orotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium orotate (B1227488), the lithium salt of orotic acid, has garnered interest as a nutritional supplement and a potential alternative to traditional lithium salts in therapeutic applications. This technical guide provides a comprehensive overview of the synthesis and characterization of lithium orotate monohydrate. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, tabulated analytical data, and visual representations of relevant biological pathways and experimental workflows. This document adheres to stringent data presentation and visualization standards to ensure clarity and utility in a research and development setting.

Synthesis of this compound Monohydrate

The most common and well-documented method for the synthesis of this compound monohydrate involves the neutralization reaction between orotic acid and a lithium base, typically lithium hydroxide (B78521), in an aqueous solution.[1][2] This straightforward acid-base reaction yields the lithium salt, which can then be isolated as a crystalline monohydrate upon cooling and filtration.

Reaction Pathway

The synthesis proceeds via the deprotonation of the carboxylic acid group of orotic acid by the hydroxide ion from lithium hydroxide, forming this compound and water.

Caption: Reaction scheme for the synthesis of this compound monohydrate.

Experimental Protocol

The following protocol is adapted from the supplementary information of Pöppler et al. (2016)[2].

Materials:

-

Orotic acid (1 equivalent)

-

Lithium hydroxide (1 equivalent)

-

Deionized water

Procedure:

-

Dissolve lithium hydroxide (0.103 g, 4.31 mmol, 1 eq.) in 20 mL of deionized water in a suitable reaction vessel.

-

Heat the solution to 70°C with stirring.

-

Slowly add orotic acid (0.75 g, 4.31 mmol, 1 eq.) to the heated lithium hydroxide solution. Orotic acid has better solubility in basic aqueous solutions at elevated temperatures.

-

Once the orotic acid has been added and a clear solution is obtained, increase the temperature to 90°C.

-

Stir the reaction mixture at 90°C for 30 minutes.

-

After 30 minutes, remove the heat source and allow the solution to cool.

-

Store the solution in a refrigerator to facilitate crystallization.

-

After crystallization is complete (e.g., over a weekend), collect the white microcrystalline product by filtration.

-

Dry the collected solid to obtain this compound monohydrate.

Characterization of this compound Monohydrate

A thorough characterization of the synthesized this compound monohydrate is crucial to confirm its identity, purity, and physicochemical properties. The following sections detail the common analytical techniques employed for this purpose.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Experiments are typically performed on solid-state samples (MAS NMR) to provide information about the local chemical environment of the nuclei.

Experimental Protocol (Solid-State NMR):

-

¹H and ¹³C NMR: Spectra can be recorded on a solid-state NMR spectrometer, for instance, at a magnetic field strength of 14.1 T for ¹H and 11.7 T for ¹³C, using a magic-angle spinning (MAS) probe[2].

-

⁷Li NMR: Spectra can be acquired at a magnetic field strength of 11.7 T with a MAS rate of 10 kHz[2].

Quantitative Data:

Table 1: ¹H NMR Chemical Shifts for this compound Monohydrate [2]

| Proton | Chemical Shift (ppm) |

| NH | 11.5 |

| NH | 11.2 |

| CH | 5.7 |

| H₂O | 5.0 |

Table 2: ¹³C NMR Chemical Shifts for this compound Monohydrate [2]

| Carbon | Chemical Shift (ppm) |

| C=O | ~165 |

| C=O | ~152 |

| C (aromatic) | ~140 |

| CH (aromatic) | ~98 |

| C (carboxylate) | ~170 |

Table 3: ⁷Li NMR Chemical Shift for this compound Monohydrate [2]

| Nucleus | Chemical Shift (ppm) | Reference |

| ⁷Li | 0.3 | LiCl |

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Experimental Protocol:

-

A small amount of the powdered sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Quantitative Data:

-

O-H stretching (water of hydration): A broad band is expected in the region of 3500-3200 cm⁻¹.

-

N-H stretching: Bands are expected in the region of 3200-3000 cm⁻¹.

-

C=O stretching (carbonyl and carboxylate): Strong absorption bands are expected in the region of 1750-1600 cm⁻¹.

-

C=C and C=N stretching: Bands are expected in the region of 1600-1400 cm⁻¹.

-

Fingerprint region (<1400 cm⁻¹): A complex pattern of bands corresponding to various bending and stretching vibrations.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline structure and phase purity of the synthesized this compound monohydrate.

Experimental Protocol:

-

A powdered sample of the material is evenly spread on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).

-

The resulting diffraction pattern is a plot of intensity versus 2θ.

Quantitative Data:

Thermal Analysis

TGA is used to determine the thermal stability of this compound monohydrate and to quantify the amount of water of hydration.

Experimental Protocol:

-

A small, accurately weighed sample is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

Quantitative Data:

Table 4: Thermogravimetric Analysis Data for this compound Monohydrate [2]

| Thermal Event | Onset Temperature (°C) | Weight Loss (%) | Assignment |

| Dehydration | ~216 | ~9.9 | Loss of one water molecule |

Note: The theoretical weight loss for one water molecule from this compound monohydrate (molar mass: 180.04 g/mol ) is approximately 10%.

Experimental and Logical Workflows

The following diagrams illustrate the overall workflow for the synthesis and characterization of this compound monohydrate.

Caption: Workflow for the synthesis of this compound monohydrate.

Caption: Logical workflow for the characterization of this compound.

Relevant Signaling Pathways

The therapeutic effects of lithium are attributed to its modulation of several intracellular signaling pathways. As the active moiety in this compound is the lithium ion, these pathways are of direct relevance.

Wnt/β-catenin Signaling Pathway

Lithium is a known inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the Wnt/β-catenin pathway. Inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes involved in neurogenesis and cell survival.

Caption: Lithium's role in the Wnt/β-catenin signaling pathway.

Phosphatidylinositol (PI) Signaling Pathway

Lithium also affects the PI signaling pathway by inhibiting inositol (B14025) monophosphatase (IMPase) and other enzymes. This leads to a reduction in inositol levels, which can dampen overactive signaling in conditions like bipolar disorder.

Caption: Lithium's inhibitory effect on the phosphatidylinositol pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound monohydrate. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The visualization of key signaling pathways offers a contextual understanding of the potential mechanisms of action of this compound. While a detailed quantitative analysis of FTIR and PXRD data was not available in the searched literature, the provided information on other characterization techniques offers a robust methodology for verifying the synthesis of this compound. Further research to elucidate the complete vibrational and crystallographic data would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Crystal Structure and Putative Signaling Pathways of Lithium Orotate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lithium orotate (B1227488), alongside a review of its putative intracellular signaling pathways. The information is compiled from peer-reviewed scientific literature to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document presents detailed crystallographic data, experimental methodologies, and visual representations of the compound's potential mechanisms of action.

Crystal Structure Analysis of Lithium Orotate Monohydrate

The crystal structure of this compound monohydrate (Li(C₅H₃N₂O₄)·H₂O) has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the triclinic space group P1.[1][2] This analysis reveals a polymeric, layered structure.

Crystallographic Data

The unit cell parameters and other crystallographic data for this compound monohydrate are summarized in the tables below. Data is presented from a more recent redetermination at a low temperature of 110 K, which allowed for the precise location of all hydrogen atoms.[2]

Table 1: Crystal Data and Structure Refinement for this compound Monohydrate [2]

| Parameter | Value |

| Empirical Formula | C₅H₅LiN₂O₅ |

| Formula Weight | 180.05 g/mol |

| Temperature | 110(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a | 4.9745(2) Å |

| b | 5.3035(2) Å |

| c | 6.7548(2) Å |

| α | 89.733(2)° |

| β | 102.717(2)° |

| γ | 99.6012(13)° |

| Volume | 171.305(11) ų |

| Z | 1 |

| Density (calculated) | 1.745 Mg/m³ |

| Absorption Coefficient | 0.15 mm⁻¹ |

| F(000) | 92 |

| Crystal Size | 0.15 × 0.15 × 0.03 mm |

| Theta Range for Data Collection | 3.1° to 30.0° |

| Reflections Collected | 4219 |

| Independent Reflections | 994 [R(int) = 0.050] |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 994 / 3 / 118 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I>2σ(I)] | R1 = 0.030, wR2 = 0.079 |

| R indices (all data) | R1 = 0.049, wR2 = 0.086 |

| Largest Diff. Peak and Hole | 0.43 and -0.27 e·Å⁻³ |

Selected Bond Lengths and Angles

The coordination environment of the lithium ion and the geometry of the orotate anion are critical to understanding the crystal packing. The lithium ion is tetrahedrally coordinated by four oxygen atoms.[1][3] Two of these are carbonyl oxygen atoms from two different orotate anions, one is from the carboxylate group of a third orotate anion, and the fourth is from the water molecule.[1][3] This coordination scheme links the orotate and water molecules into a two-dimensional layered structure.[3]

Table 2: Selected Bond Lengths (Å) for this compound Monohydrate [2][3]

| Bond | Length (Å) |

| Li—O(1A) | 1.881(3) |

| Li—O(3B) | 1.892(3) |

| Li—O(4C) | 1.950(3) |

| Li—O(5) | 1.973(4) |

| C(1)—O(1) | 1.250(2) |

| C(1)—O(2) | 1.252(2) |

| C(3)—O(3) | 1.225(2) |

| C(4)—O(4) | 1.2425(19) |

Table 3: Selected Bond Angles (°) for this compound Monohydrate [4]

| Atoms | Angle (°) |

| O(1A)-Li-O(3B) | 115.8(2) |

| O(1A)-Li-O(4C) | 110.5(2) |

| O(3B)-Li-O(4C) | 104.9(2) |

| O(1A)-Li-O(5) | 109.4(2) |

| O(3B)-Li-O(5) | 108.7(2) |

| O(4C)-Li-O(5) | 107.4(2) |

| O(1)-C(1)-O(2) | 127.0(3) |

| N(1)-C(5)-N(2) | 114.4(3) |

Experimental Protocols

Synthesis of this compound Monohydrate

The synthesis of this compound monohydrate is achieved through the neutralization of orotic acid with lithium hydroxide (B78521) in an aqueous medium.[1][4]

Materials:

-

Orotic acid (C₅H₄N₂O₄)

-

Lithium hydroxide (LiOH)

-

Deionized water

-

Dissolve 0.103 g (4.31 mmol) of lithium hydroxide in 20 mL of deionized water.

-

Heat the solution to 70°C.

-

Slowly add 0.75 g (4.31 mmol) of orotic acid to the heated lithium hydroxide solution.

-

Increase the temperature to 90°C and stir the clear solution for 30 minutes.

-

Allow the solution to cool, and then store it in a refrigerator to facilitate crystallization.

-

After a sufficient period (e.g., over a weekend), collect the resulting white microcrystalline product by filtration.

-

Dry the product. The yield is approximately 49%.[5]

Single-Crystal X-ray Diffraction

Instrumentation:

-

Nonius KappaCCD diffractometer[2]

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

Data Collection: [2]

-

A suitable single crystal of this compound monohydrate with dimensions of approximately 0.15 × 0.15 × 0.03 mm is selected and mounted.

-

The crystal is cooled to a temperature of 110 K.

-

A total of 4219 reflections are collected over a theta range of 3.1° to 30.0°.

Structure Solution and Refinement: [2]

-

The structure is solved by direct methods.

-

The refinement is carried out by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

All hydrogen atoms are located in a difference Fourier map and refined isotropically.

-

The final R-value obtained is R1 = 0.030 for 994 observed reflections [I > 2σ(I)].

Putative Signaling Pathways of Lithium

While the crystal structure provides foundational chemical information, the therapeutic effects of lithium are attributed to its interaction with intracellular signaling pathways. This compound is proposed to deliver lithium ions to the cell, where they can exert these effects.[6] The two most well-documented pathways are the inhibition of glycogen (B147801) synthase kinase-3 (GSK-3) and the modulation of the inositol (B14025) signaling pathway.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Lithium is a direct and indirect inhibitor of GSK-3β, a key enzyme in numerous cellular processes, including inflammation and mood regulation.[1] Its inhibition is linked to neuroprotective effects.[3]

Caption: Lithium's inhibition of GSK-3β via direct and indirect pathways.

Modulation of the Inositol Signaling Pathway

Lithium also inhibits inositol monophosphatase (IMPase), an enzyme crucial for the recycling of inositol.[1] This leads to a depletion of inositol and a reduction in inositol 1,4,5-trisphosphate (IP₃), which in turn affects intracellular calcium signaling.[1][5]

Caption: Lithium's inhibitory effect on the inositol signaling pathway.

Conclusion

The crystal structure of this compound monohydrate reveals a complex, layered polymeric arrangement driven by the tetrahedral coordination of lithium ions with orotate anions and water molecules. The precise crystallographic data provides a fundamental basis for understanding its solid-state properties. Furthermore, the established roles of lithium in modulating key intracellular signaling pathways, such as GSK-3β and inositol metabolism, offer a mechanistic framework for its observed physiological effects. This guide provides essential data and conceptual models to support further research and development in the therapeutic applications of lithium compounds.

References

- 1. Intracellular signaling pathways activated by this compound [eureka.patsnap.com]

- 2. axisbiolabs.co.za [axisbiolabs.co.za]

- 3. How does this compound modulate neuroimmune interactions [eureka.patsnap.com]

- 4. How this compound modulates GABAergic neurotransmission [eureka.patsnap.com]

- 5. How does this compound affect calcium signaling pathways [eureka.patsnap.com]

- 6. This compound: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on Lithium Orotate Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of lithium orotate (B1227488) research, from its early advocacy to the recent resurgence of interest. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the key studies, experimental methodologies, and proposed mechanisms of action that have shaped our knowledge of this controversial lithium salt.

Early Proponent and Initial Clinical Exploration: The Work of Dr. Hans Nieper

The story of lithium orotate in modern medicine begins with the German physician Dr. Hans Nieper in the 1970s.[1][2][3] Dr. Nieper was a proponent of the theory that orotic acid could act as a superior carrier for minerals, facilitating their transport across biological membranes.[1][3] He posited that this would allow for lower, potentially less toxic, doses of minerals like lithium to be effective. In 1973, Nieper published a two-year clinical study on the applications of this compound, reporting its use in treating conditions such as depression, epilepsy, and alcoholism.[4]

Foundational Animal Studies: Evidence of Enhanced Brain Bioavailability

Nieper's claims spurred further investigation into the pharmacokinetics of this compound, primarily in animal models. A landmark study by Kling et al. in 1978 provided significant evidence supporting the hypothesis of increased brain bioavailability.[1][5] This study found that rats injected with this compound exhibited brain lithium concentrations approximately three times higher than those treated with an equivalent dose of lithium carbonate.[1][5][6] Furthermore, while serum lithium levels decreased over 24 hours for both salts, the brain lithium concentration in the this compound group continued to rise.[1]

However, it is important to note that an earlier study by Smith in 1976 found no significant differences in the uptake, distribution, and excretion of lithium ions between this compound, lithium carbonate, and lithium chloride after single or repeated administrations in rats.[1][7][8]

The Turning Point: Toxicity Concerns and the Decline of Research

The initial enthusiasm for this compound was significantly dampened by a 1979 study conducted by Smith and Schou.[1][5][6] This study reported that high doses of this compound (2 mM Li+) led to increased renal toxicity in rats compared to lithium carbonate.[1][6] These findings raised serious safety concerns and effectively halted further clinical research into this compound for several decades.[1][6] Proponents of this compound have since argued that the doses used in the Smith and Schou study were excessively high and not representative of therapeutic use.[6]

A Modern Renaissance: Renewed Interest and Proposed Mechanisms of Action

Despite the historical controversy, there has been a renewed interest in this compound in recent years.[6] This resurgence is partly due to its availability as a dietary supplement and anecdotal reports of its efficacy at low doses.[9][10] Modern research is re-evaluating the potential of this compound, with some studies suggesting it may have a safer kidney profile than lithium carbonate at equivalent elemental lithium doses.[6]

The proposed mechanisms of action for lithium, which would also apply to the lithium ion from this compound, are multifaceted. One of the primary targets is the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β), a key enzyme in various signaling pathways.[1][11][12][13][14] Lithium's inhibition of GSK-3β is thought to contribute to its mood-stabilizing and neuroprotective effects.[1][12][13] Another significant mechanism involves the "inositol depletion hypothesis," where lithium inhibits inositol (B14025) monophosphatase (IMPase), leading to a reduction in inositol and subsequent downstream signaling.[11][14]

Dr. Nieper also proposed that orotates have an affinity for tissues with high pentose (B10789219) phosphate (B84403) pathway (PPP) activity, such as glial cells and neurons, potentially explaining the observed higher brain concentrations.[1]

Caption: Proposed signaling pathways of lithium, highlighting the inhibition of IMPase and GSK3β.

Quantitative Data from Historical Animal Studies

The following table summarizes the key quantitative findings from the influential early animal studies on this compound.

| Study (Year) | Animal Model | Administration Route | Lithium Salt(s) | Dose | Time Point | Key Findings |

| Smith (1976)[1][7][8] | Rats | Intraperitoneal, Subcutaneous, Intragastric | Li Orotate, Li Carbonate, Li Chloride | 0.5-1.0 mEq/kg | N/A | No significant differences in uptake, distribution, and excretion of lithium ions between the salts. |

| Kling et al. (1978)[1][5][6] | Rats | Intraperitoneal | Li Orotate, Li Carbonate | 2.0 mEq/kg | 24 hours | Brain lithium concentration was approximately 3 times greater with this compound. Serum lithium was two-thirds of the 2-hour concentration with this compound, while little remained with lithium carbonate. |

| Smith & Schou (1979)[1][5][6] | Rats | N/A | Li Orotate, Li Carbonate | 2 mM Li+ | N/A | Higher concentrations of this compound were associated with decreased renal function. |

Experimental Protocols of Key Historical Studies

Kling et al. (1978): Brain and Serum Lithium Concentrations

-

Animals: Male Sprague-Dawley rats.

-

Groups:

-

This compound group

-

Lithium Carbonate group

-

-

Drug Administration: A single intraperitoneal injection of either this compound or lithium carbonate at a dose of 2.0 mEq/kg body weight.

-

Sample Collection: Animals were sacrificed at various time points (e.g., 2, 8, 24 hours) after injection. Blood and brain tissue were collected.

-

Analysis:

-

Serum was separated from the blood.

-

Brain tissue was homogenized.

-

Lithium concentrations in serum and brain homogenates were determined using flame photometry.

-

Smith & Schou (1979): Renal Function Assessment

-

Animals: Wistar rats.

-

Groups:

-

This compound group

-

Lithium Carbonate group

-

Control group (saline)

-

-

Drug Administration: Daily intraperitoneal injections of this compound or lithium carbonate at a dose of 2 mM Li+ for a specified period.

-

Renal Function Tests:

-

Urine Collection: 24-hour urine samples were collected using metabolic cages.

-

Urine Analysis: Urine volume, osmolality, and creatinine (B1669602) levels were measured.

-

Blood Analysis: Blood samples were collected to measure serum creatinine and urea (B33335) levels.

-

-

Histopathology: At the end of the study, kidneys were collected, fixed in formalin, and processed for histological examination to assess for any pathological changes.

Caption: A typical experimental workflow for investigating the effects of this compound.

Conclusion and Future Directions

The history of this compound research is marked by early promise, followed by a long period of dormancy due to safety concerns. However, a renewed interest is prompting a re-examination of this lithium salt. While historical animal studies suggest potential for enhanced brain bioavailability, the definitive clinical evidence in humans remains scarce.[10][15][16] Future research, employing modern methodologies and focusing on long-term safety and efficacy at therapeutic doses, is crucial to determine the true potential of this compound in clinical practice. The development of robust, well-controlled clinical trials is the next logical step to validate the historical claims and explore the therapeutic window of this intriguing compound.

References

- 1. This compound: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bluevitality.de [bluevitality.de]

- 3. biorxiv.org [biorxiv.org]

- 4. The clinical applications of this compound. A two years study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, CARBONATE AND CHLORIDE: PHARMACOKINETICS, POLYDIPSIA AND POLYURIA IN RATS | Semantic Scholar [semanticscholar.org]

- 9. The this compound Story — Lithia Works™ [lithiaworks.com]

- 10. napiers.net [napiers.net]

- 11. researchgate.net [researchgate.net]

- 12. The Mechanisms of Lithium Action: The Old and New Findings [mdpi.com]

- 13. psychiatryredefined.org [psychiatryredefined.org]

- 14. LITHIUM IN THE TREATMENT OF BIPOLAR DISORDER: PHARMACOLOGY AND PHARMACOGENETICS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioavailability comparison between this compound and lithium carbonate in human subjects [eureka.patsnap.com]

- 16. brcrecovery.com [brcrecovery.com]

An In-depth Technical Guide to the Elemental Composition of Lithium Orotate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lithium orotate (B1227488) (C₅H₃LiN₂O₄) is a salt of orotic acid and lithium, primarily available as a monohydrate (LiC₅H₃N₂O₄·H₂O).[1][2] While prescription forms of lithium, such as lithium carbonate, are well-established for treating bipolar disorder, lithium orotate is marketed as an over-the-counter dietary supplement.[3] Proponents suggest its orotate moiety enhances lithium's passage across biological membranes, potentially allowing for lower dosages.[4] A thorough understanding of its elemental composition and the analytical methods for its characterization is critical for research, quality control, and drug development. This guide provides a detailed overview of the elemental composition of this compound monohydrate, outlines the experimental protocols for its analysis, and illustrates key conceptual frameworks through diagrams.

Chemical Identity and Elemental Composition

This compound is a chemical compound formed from a lithium cation and an orotate anion.[5] While the anhydrous form has a molar mass of approximately 162.03 g/mol , the commercially available product is typically the monohydrate, which is more stable.[1][2][5] The elemental composition, derived from its chemical formula and atomic masses, is crucial for quantitative analysis, dosage calculations, and ensuring purity.

Quantitative Data Summary

The theoretical elemental composition of this compound monohydrate (C₅H₃LiN₂O₄·H₂O; Molar Mass: ~180.04 g/mol ) is detailed below. These calculated values are compared with empirical data reported in Certificates of Analysis for commercial products. The close agreement between the theoretical value for the monohydrate and the empirical results confirms its prevalent form.

| Element | Symbol | Atomic Mass (amu) | Theoretical % in Monohydrate | Empirical % Reported |

| Lithium | Li | 6.94 | 3.86% | 3.79% - 3.89%[6] |

| Carbon | C | 12.011 | 33.36% | Not Typically Reported |

| Hydrogen | H | 1.008 | 2.80% | Not Typically Reported |

| Nitrogen | N | 14.007 | 15.56% | Not Typically Reported |

| Oxygen | O | 15.999 | 44.42% | Not Typically Reported |

Note: The empirical percentage of elemental lithium in this compound is frequently cited as approximately 3.83 mg per 100 mg of the compound.[1][5]

Experimental Protocols for Characterization

The determination of elemental composition and the verification of the chemical identity and purity of organometallic compounds like this compound require a suite of analytical techniques. For air- and moisture-sensitive compounds, sample preparation must be conducted under an inert atmosphere (e.g., in a dry-box).[7]

Elemental Analysis

Objective: To determine the mass percentages of carbon, hydrogen, and nitrogen.

Methodology: Combustion Analysis

-

Sample Preparation: A precise, small mass (typically 1-3 mg) of the purified, dried this compound sample is weighed into a tin or silver capsule.

-

Combustion: The sample is combusted in a furnace at high temperatures (~900-1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced back to N₂).

-

Separation and Detection: The resulting gases are passed through a separation column (often using gas chromatography principles). A thermal conductivity detector (TCD) then quantifies the amounts of CO₂, H₂O, and N₂.

-

Calculation: The mass percentages of C, H, and N in the original sample are calculated from the measured amounts of the product gases. For a new compound, these results should be within ±0.4% of the theoretical values to confirm the proposed formula.[8]

Lithium Content Determination

Objective: To accurately quantify the lithium content.

Methodology: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

-

Sample Digestion: A precisely weighed sample of this compound is digested using a strong acid mixture (e.g., nitric acid) and heat to break down the organic matrix and bring the lithium into an aqueous solution as Li⁺ ions.

-

Nebulization: The resulting solution is introduced into a nebulizer, which converts the liquid into a fine aerosol.

-

Ionization: The aerosol is transported by a stream of argon gas into the core of an argon plasma torch, which reaches temperatures of 6,000-10,000 K. At these temperatures, the lithium atoms are efficiently ionized.

-

Mass Analysis: The ions are extracted from the plasma and guided into a mass spectrometer. The mass analyzer separates the ions based on their mass-to-charge ratio. For lithium, the isotopes ⁶Li and ⁷Li are measured.

-

Quantification: The concentration of lithium is determined by comparing the signal intensity from the sample to that of certified calibration standards. ICP-MS is also the standard method for detecting trace heavy metal impurities (e.g., arsenic, mercury, lead) at parts-per-million (ppm) levels.[9][10][11]

Purity and Identity Verification

Objective: To confirm the molecular structure and assess the purity of the compound.

Methodology: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

-

HPLC Separation: A solution of this compound is injected into an HPLC system. It passes through a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the sample components (this compound and any impurities) between the two phases. A detector (e.g., UV-Vis) quantifies the eluting components. Purity is assessed by the relative area of the main peak.

-

Mass Spectrometry Identification: The eluent from the HPLC can be directly coupled to a mass spectrometer (LC-MS).[] Techniques like Electrospray Ionization (ESI) are used to generate ions of the intact molecule in the gas phase.[13] The mass spectrometer then measures the mass-to-charge ratio of the orotate anion and can confirm the molecular weight of the organic portion of the compound, providing definitive structural identification.[14]

Visualizations: Workflows and Mechanisms

Diagrams are provided to illustrate the analytical workflow and the proposed biological transport and action of this compound.

Caption: Workflow for Synthesis and Characterization of this compound.

Caption: Proposed Transport Mechanism of this compound.

Caption: Logical Relationship of Lithium's Inhibition of GSK3β.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Monohydrate Manufacturers, with SDS [mubychem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cimasci.com [cimasci.com]

- 6. swissherbal.eu [swissherbal.eu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. wls.xcdn.nl [wls.xcdn.nl]

- 10. wls.xcdn.nl [wls.xcdn.nl]

- 11. wls.xcdn.nl [wls.xcdn.nl]

- 13. web.uvic.ca [web.uvic.ca]

- 14. pubs.acs.org [pubs.acs.org]

Solubility of Lithium Orotate in DMSO and PBS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium orotate (B1227488), a salt of lithium and orotic acid, is utilized as a nutritional supplement and is under investigation for various therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility in commonly used laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS), is critical for researchers in the fields of pharmacology, drug development, and biomedical sciences. This technical guide provides a comprehensive overview of the available data on the solubility of lithium orotate, detailed experimental protocols for its determination, and an exploration of the key signaling pathways influenced by lithium.

Data Presentation: Solubility of this compound

| Solvent | Quantitative Solubility | Qualitative Assessment & Notes |

| DMSO | Data not available | Expected to have some degree of solubility, as DMSO is a powerful polar aprotic solvent capable of dissolving many organic and inorganic compounds. Empirical determination is necessary. |

| PBS (pH 7.4) | Data not available | Likely to have low solubility. This compound is described as "insoluble in cold water" and "slightly soluble in hot water"[1][2]. Its solubility in water is reported as 1.28% at 17°C and 2.34% at 100°C[1]. Given that PBS is an aqueous buffer, the solubility is expected to be in a similar low range. |

Experimental Protocols: Solubility Determination

For accurate and reproducible research, determining the precise solubility of this compound in the specific batch of solvents being used is essential. The following are standard experimental protocols that can be adapted for this purpose.

Method 1: Shake-Flask Method for Thermodynamic Solubility in PBS

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

-

This compound powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes (2 mL)

-

Thermostatic shaker incubator

-

Microcentrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of microcentrifuge tubes containing a known volume of PBS (e.g., 1 mL). The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

-

Equilibration: Place the tubes in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with PBS to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Method 2: Kinetic Solubility Assay using DMSO as a Co-solvent

This high-throughput method is often used in early drug discovery to assess the aqueous solubility from a DMSO stock solution.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well plates (filter and collection plates)

-

Plate shaker

-

Plate reader (UV-Vis) or LC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of PBS in a 96-well filter plate (e.g., 198 µL), resulting in a final DMSO concentration of 1-5%.

-

Incubation and Precipitation: Seal the plate and incubate on a plate shaker at room temperature for a set period (e.g., 1.5-2 hours) to allow for precipitation of the compound if it exceeds its aqueous solubility.

-

Filtration: Filter the solutions into a collection plate using a vacuum manifold.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a plate reader or LC-MS.

-

Data Analysis: Compare the measured concentration to the nominal concentration to determine the kinetic solubility.

Mandatory Visualization

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways of Lithium

Lithium is known to modulate several key intracellular signaling pathways, which are central to its therapeutic effects.

References

Lithium Orotate's Inhibition of GSK-3β: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium has long been a cornerstone in the management of bipolar disorder, with its therapeutic effects largely attributed to the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β). This ubiquitous serine/threonine kinase is a critical regulator in a multitude of cellular processes. Lithium orotate (B1227488), an alternative salt to the more commonly used lithium carbonate, has garnered significant interest due to its potential for enhanced cellular uptake and bioavailability, suggesting it may offer a more favorable therapeutic window.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of lithium orotate, with a specific focus on its inhibitory effects on GSK-3β and the subsequent modulation of key downstream signaling pathways.

Introduction: The Significance of GSK-3β Inhibition

Glycogen synthase kinase-3 (GSK-3) exists in two isoforms, GSK-3α and GSK-3β, and is a constitutively active enzyme in resting cells.[3] Its activity is primarily regulated through inhibition by upstream signals. GSK-3β, in particular, is a key nodal point in various signaling cascades, including the Wnt/β-catenin and PI3K/Akt pathways, and is implicated in the pathophysiology of several neurological and psychiatric disorders.[3][4][5] Inhibition of GSK-3β by lithium is considered a central mechanism underlying its mood-stabilizing and neuroprotective properties.[6][7]

This compound: A Potential Advantage

While lithium carbonate is the most prescribed form, this compound has been proposed to exhibit superior pharmacokinetics.[8][9] The orotate moiety may facilitate transport across cellular membranes, potentially leading to higher intracellular lithium concentrations at lower administered doses.[1][2] This could translate to enhanced therapeutic efficacy with a reduced side-effect profile.[8][10] Studies in animal models suggest that this compound results in higher brain lithium levels compared to lithium carbonate.[2][11]

Mechanism of GSK-3β Inhibition by Lithium

Lithium inhibits GSK-3β through both direct and indirect mechanisms:

-

Direct Inhibition: Lithium directly inhibits GSK-3β by competing with magnesium ions (Mg2+), which are essential cofactors for the kinase's activity.[12][13] This competitive inhibition is not observed with other group I metal ions.[13] The potency of lithium's direct inhibition is therefore dependent on the intracellular concentration of Mg2+.[13]

-

Indirect Inhibition: Lithium can also indirectly inhibit GSK-3β by modulating upstream signaling pathways. A primary mechanism involves the activation of the PI3K/Akt pathway.[5][14] Activated Akt (also known as protein kinase B) phosphorylates GSK-3β at Serine 9, leading to its inactivation.[5][15] Additionally, lithium can disrupt the formation of a protein complex involving protein phosphatase 2A (PP2A), β-arrestin 2, and Akt, leading to increased Akt activity and subsequent GSK-3β inhibition.[16][17]

Downstream Signaling Pathways Modulated by this compound

The inhibition of GSK-3β by this compound has profound effects on several key signaling pathways:

The Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[4][18] By inhibiting GSK-3β, lithium prevents the phosphorylation and subsequent degradation of β-catenin.[7][19] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of genes involved in neurogenesis, synaptic plasticity, and cell survival.[4][15][19]

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of this compound.

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway.[5] Growth factors and neurotrophins can activate this pathway, leading to the activation of Akt.[7] As mentioned, activated Akt phosphorylates and inactivates GSK-3β.[5][15] Lithium can enhance this pathway, contributing to its neuroprotective effects.[14] However, there is also evidence suggesting that in some contexts, lithium might inhibit PI3K-mediated Akt phosphorylation at Ser473, indicating a complex, bidirectional regulation.[20]

Caption: PI3K/Akt signaling pathway and the dual inhibitory action of this compound on GSK-3β.

Quantitative Data on GSK-3β Inhibition

While extensive research has been conducted on lithium's inhibition of GSK-3β, specific comparative quantitative data for this compound is still emerging. The half-maximal inhibitory concentration (IC50) for lithium-induced inhibition of GSK-3β in vitro is approximately 2 mM.[11] However, the unique pharmacokinetic properties of this compound suggest that it may achieve effective intracellular concentrations for GSK-3β inhibition at lower systemic doses compared to lithium carbonate.[2][9]

| Inhibitor | Target | IC50 (µM) | Notes |

| CHIR-99021 | GSK-3 | 0.0067 | Highly potent and selective ATP-competitive |

| SB-216763 | GSK-3 | 0.034 | ATP-competitive inhibitor |

| Tideglusib | GSK-3 | 0.060 | Irreversible, non-ATP competitive inhibitor |

| Kenpaullone | GSK-3 | 0.15 | ATP-competitive inhibitor |

| Gsk3-IN-3 | GSK-3 | 3.01 | Non-ATP and non-substrate competitive |

| Lithium | GSK-3β | ~2000 | Non-competitive with ATP, competitive with Mg2+ |

Data for common GSK-3 inhibitors is provided for comparative context.[18]

Experimental Protocols for GSK-3β Activity Assays

Several methods are available to measure GSK-3β activity and the inhibitory potential of compounds like this compound.

In Vitro Kinase Assay using ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials and Reagents:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)

-

This compound (or other inhibitors)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

DMSO

-

White, opaque 96-well or 384-well plates

Workflow:

-

Prepare Reagents: Prepare serial dilutions of this compound. Prepare solutions of the enzyme, substrate, and ATP.

-

Dispense Inhibitor: Add the diluted inhibitor to the wells of the plate.

-

Add GSK-3β Enzyme: Add the recombinant GSK-3β enzyme to the wells.

-

Initiate Reaction: Add the substrate/ATP mixture to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

-

Luminescence Reading: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.[21]

Caption: Experimental workflow for an in vitro GSK-3β kinase assay using ADP-Glo™.

Immunoprecipitation-Based Kinase Assay

This method involves isolating GSK-3β from cell lysates before assessing its activity.

Materials and Reagents:

-

Cell lysates

-

Anti-GSK-3β antibody

-

Protein A/G agarose (B213101) beads (e.g., EZview Red Protein G Affinity Gel)

-

Wash Buffer

-

GSK-3 Inhibitor (e.g., SB 415286)

-

GSK-3β Substrate Solution

-

Radioactive γ–³²P-ATP or non-radioactive ATP and phosphospecific antibodies for detection

-

Assay Buffer

Workflow:

-

Cell Lysis: Prepare cell lysates from cells treated with or without this compound.

-

Immunoprecipitation:

-

Incubate cell lysates with an anti-GSK-3β antibody.

-

Add Protein A/G beads to capture the antibody-GSK-3β complex.

-

Wash the beads to remove non-specific proteins.

-

-

Inhibition (Optional): Incubate the immunoprecipitated GSK-3β with a known inhibitor as a control.

-

Kinase Reaction:

-

Add the GSK-3β substrate and ATP (can be radiolabeled) to the beads.

-

Incubate to allow for substrate phosphorylation.

-

-

Detection:

-

If using ³²P-ATP, the phosphorylated substrate can be detected by autoradiography after separation by SDS-PAGE.

-

If using non-radioactive ATP, the phosphorylated substrate can be detected by Western blotting with a phosphospecific antibody.

-

Conclusion and Future Directions

The inhibition of GSK-3β is a central mechanism of action for lithium, and this compound presents a potentially advantageous therapeutic option due to its favorable pharmacokinetic profile. Its ability to effectively inhibit GSK-3β at potentially lower doses could lead to improved treatment outcomes with fewer side effects. Further research, particularly head-to-head clinical trials comparing the efficacy and safety of this compound with lithium carbonate, is warranted. Elucidating the precise quantitative differences in their GSK-3β inhibitory profiles in vivo will be crucial for optimizing the clinical application of this promising compound. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced molecular mechanisms of this compound.

References

- 1. Integrated omics approach to understand this compound's mechanism of action [eureka.patsnap.com]

- 2. This compound: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular signaling pathways activated by this compound [eureka.patsnap.com]

- 7. Novel Insights into Lithium's Mechanism of Action: Neurotrophic and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Lithium inhibits glycogen synthase kinase-3 by competition for magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Wnt and lithium: a common destiny in the therapy of nervous system pathologies? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lithium potentiates GSK-3β activity by inhibiting phosphoinositide 3-kinase-mediated Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

An In-depth Technical Guide to the Cellular Uptake Pathways of Lithium Orotate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium has been a cornerstone in the management of bipolar disorder for decades. However, its narrow therapeutic index and associated toxicities necessitate frequent monitoring and can lead to patient non-compliance. Lithium orotate (B1227488) (LiOr), a salt of lithium and orotic acid, has emerged as a compound of interest due to preclinical evidence suggesting it may achieve therapeutic efficacy at lower systemic concentrations than traditional lithium salts like lithium carbonate (LiCO₃). This purported advantage is hypothesized to stem from a distinct and more efficient mechanism of cellular uptake, particularly across the blood-brain barrier.[1][2] This technical guide provides a comprehensive investigation into the cellular uptake pathways of lithium orotate, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the proposed mechanisms of action.

Proposed Cellular Uptake Pathways

The prevailing hypothesis is that this compound's unique pharmacokinetic profile is a result of its ability to utilize specific transport mechanisms, in contrast to lithium carbonate which is believed to dissociate extracellularly, with the free lithium ion then slowly passing through channels and transporters. The proposed pathways for this compound are not mutually exclusive and may vary by cell type and physiological conditions.

-

Transport as an Intact Salt via Organic Anion Transporting Polypeptides (OATPs): Evidence strongly suggests that this compound can be transported into cells as a neutral, non-dissociated molecule.[2] This is a significant departure from lithium carbonate. The primary transporters implicated in this pathway are members of the Organic Anion Transporting Polypeptide (OATP) family, with a particular focus on OATP1A2.[3] Inhibition of these transporters has been shown to block the therapeutic effects of this compound in animal models, while not affecting the action of lithium carbonate.[4][5]

-

Intracellular Dissociation and Orotate Metabolism: Once inside the cell, it is proposed that the this compound molecule dissociates, releasing the lithium ion (Li⁺) and the orotate anion. The orotate moiety can then be incorporated into the pentose (B10789219) phosphate (B84403) pathway for pyrimidine (B1678525) synthesis.[2][4] This intracellular "trapping" mechanism could contribute to the higher brain concentrations of lithium observed with LiOr administration compared to LiCO₃.[1][2]

The following diagram illustrates the proposed primary uptake pathway involving OATP transporters.

Quantitative Data Summary

The following tables summarize key quantitative findings from comparative studies of this compound and lithium carbonate.

Table 1: Comparative Brain and Serum Lithium Concentrations in Rats

This table presents data from the foundational study by Kling et al. (1978), which first demonstrated the significant difference in brain accumulation of lithium when administered as orotate compared to carbonate.

| Time Post-Injection | Lithium Salt (2.0 mEq/kg) | Mean Serum Li⁺ (mEq/L) | Mean Brain Li⁺ (mEq/kg wet weight) |

| 2 hours | Lithium Carbonate | ~0.90 | ~0.45 |

| This compound | ~1.05 | ~0.50 | |

| 24 hours | Lithium Carbonate | ~0.05 | ~0.40 |

| This compound | ~0.70 | ~1.25 | |

| Data are approximated from graphical representations in Kling MA, et al. J Pharm Pharmacol. 1978.[1] |

Table 2: Behavioral Efficacy in a Mouse Model of Mania

This table summarizes the dose-response data from Pacholko & Bekar (2023), demonstrating the enhanced potency of this compound in the amphetamine-induced hyperlocomotion (AIH) model, a proxy for manic behavior.

| Sex | Lithium Salt | Minimal Effective Concentration (MEC) for AIH Blockade (mg/kg) |

| Male | Lithium Carbonate | 15.0 |

| This compound | 1.5 | |

| Female | Lithium Carbonate | 20.0 |

| This compound | 1.5 | |

| Data sourced from Pacholko AG & Bekar LK. J Psychiatr Res. 2023.[4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols derived from the key literature.

1. Protocol: In Vivo Assessment of Brain and Serum Lithium Concentrations

Adapted from Kling et al. (1978).[1]

-

Animal Model: Male Sprague-Dawley rats.

-

Test Compounds: this compound and lithium carbonate.

-

Dosing and Administration:

-

Prepare solutions/slurries of this compound and lithium carbonate at concentrations equivalent to 1.0, 2.0, and 4.0 mEq Li⁺/kg body weight.

-

Administer the prepared dose to rats via intraperitoneal (i.p.) injection.

-

-

Sample Collection:

-

At specified time points post-injection (e.g., 2, 8, 24 hours), euthanize the animals.

-

Collect trunk blood for serum analysis. Centrifuge blood and separate serum.

-

Excise the whole brain, blot dry, and record wet weight.

-

-

Sample Analysis (Flame Photometry):

-

Homogenize brain tissue in a suitable volume of deionized water.

-

Centrifuge the homogenate to pellet cellular debris.

-

Dilute serum and brain homogenate supernatant to fall within the linear range of the flame photometer.

-

Aspirate samples into a flame photometer calibrated with standard lithium solutions.

-

Record the emission intensity at the characteristic wavelength for lithium (670.8 nm).

-

Calculate the concentration of lithium in the original samples based on the standard curve.

-

2. Protocol: Amphetamine-Induced Hyperlocomotion (AIH) Assay

Adapted from Pacholko & Bekar (2023).[4][6][7]

-

Animal Model: Male and female C57Bl/6 mice (8 weeks old).

-

Apparatus: Open-field locomotor activity chambers equipped with infrared beams to track movement.

-

Dosing and Administration:

-

Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Administer various doses of this compound or lithium carbonate via i.p. injection.

-

For inhibitor studies, administer the OATP inhibitor (e.g., polyethylene (B3416737) glycol-400) 30 minutes prior to the lithium compound injection.

-

30 minutes after lithium administration, inject d-amphetamine (dA) to induce hyperlocomotion.

-

-

Behavioral Recording:

-

Place mice in the locomotor activity chambers immediately after d-amphetamine injection.

-

Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a set period (e.g., 120 minutes).

-

-

Data Analysis:

-

Analyze the locomotor data in time bins (e.g., 5-minute intervals).

-

Compare the activity levels of lithium-treated groups to vehicle-treated controls to determine the degree of AIH blockade.

-

Establish the minimal effective concentration (MEC) for each compound.

-

The following diagram illustrates the experimental workflow for the AIH assay.

References

- 1. This compound: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, carbonate and chloride: pharmacokinetics, polyuria in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Lithium Ion Quantitation Methodologies | AAT Bioquest [aatbio.com]

- 5. Different pharmacokinetics of this compound inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, carbonate and chloride: pharmacokinetics, polyuria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Transport of Lithium Orotate Across the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium has been a cornerstone in the treatment of bipolar disorder for decades. However, its use is often limited by a narrow therapeutic window and significant peripheral side effects. Lithium orotate (B1227488), a salt of lithium and orotic acid, has emerged as a compound of interest due to its potential for enhanced brain bioavailability compared to traditional formulations like lithium carbonate. This technical guide provides a comprehensive overview of the current understanding of lithium orotate's transport across the blood-brain barrier (BBB). It delves into the proposed transport mechanisms, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating BBB transport, and visualizes the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of lithium's journey into the central nervous system and to develop safer and more effective lithium-based therapies.

Introduction: The Rationale for Investigating this compound

The therapeutic efficacy of lithium is directly dependent on its concentration within the central nervous system (CNS). Conventional lithium salts, such as lithium carbonate, exhibit limited penetration across the BBB, necessitating high systemic doses that can lead to adverse effects, including renal and thyroid dysfunction.[1] this compound has been proposed to cross the BBB more readily, potentially allowing for lower, safer therapeutic doses.[2][3] This hypothesis is primarily based on the idea that the orotate moiety may act as a carrier, facilitating the transport of lithium into the brain.[4] Early research, though controversial, suggested significantly higher brain lithium concentrations with this compound compared to lithium carbonate at equivalent elemental lithium doses.[2][5] This guide will explore the scientific evidence behind these claims and provide the necessary technical details for further investigation.

Quantitative Data on this compound Transport Across the BBB

The following tables summarize the key quantitative findings from preclinical studies comparing the brain uptake of this compound and lithium carbonate. These data highlight the potential for enhanced CNS delivery with this compound.

Table 1: Comparative Brain and Serum Lithium Concentrations After Acute Administration in Rats

| Lithium Salt | Dose (mEq Li+/kg) | Time Post-Injection | Serum Lithium (mEq/L) | Brain Lithium (mEq/kg) | Reference |

| This compound | 2.0 | 24 hours | ~0.66 | ~1.3 | [2][5] |

| Lithium Carbonate | 2.0 | 24 hours | ~0.0 | ~0.5 | [2][5] |

Data extracted and interpreted from Kling et al. (1978). The study found that 24 hours after injection, the brain lithium concentration after this compound administration was approximately three times greater than that after lithium carbonate.[5]

Table 2: Efficacy and Potency in a Mouse Model of Mania

| Lithium Salt | Effective Dose for Near Complete Blockade of AIH* | Sex | Reference |

| This compound | 1.5 mg/kg | Male & Female | [6] |

| Lithium Carbonate | 15 mg/kg (males), 20 mg/kg (females) | Male & Female | [6] |

*Amphetamine-Induced Hyperlocomotion (AIH) is a model used to capture manic elements of bipolar disorder.

Proposed Mechanisms of this compound Transport Across the BBB

The enhanced brain uptake of this compound is likely a multifactorial process involving both the unique properties of the orotate carrier and the known transport mechanisms for the lithium ion itself.

The Role of the Orotate Moiety: A Potential Carrier-Mediated Transport

Orotic acid, a precursor in pyrimidine (B1678525) synthesis, is a monocarboxylate.[7] This suggests that it may be a substrate for organic anion transporters (OATs) present at the BBB.[8][9] Research has shown that human OAT4 can mediate the transport of orotic acid.[7] It is hypothesized that this compound, either as an intact salt or after dissociation, leverages these transporters to facilitate its entry into brain endothelial cells.[6][10] Inhibition of organic anion transporters has been shown to block the effects of this compound in animal models, supporting this hypothesis.[6]

Transport of the Lithium Ion

Once in the vicinity of the brain endothelial cells, or after dissociation from the orotate carrier, the lithium ion (Li+) is thought to utilize transporters primarily intended for sodium (Na+).[11][12] Key sodium transporters implicated in lithium influx at the BBB include:

-

Sodium-Hydrogen Exchangers (NHE): Specifically NHE1 and/or NHE5.[11]

-

Sodium-Bicarbonate Cotransporters (NBC): Notably NBCn1.[11]

-

Sodium-Potassium-Chloride Cotransporters (NKCC): NKCC1 has been shown to play a significant role.[11]

Inhibition of these transporters has been demonstrated to significantly decrease lithium uptake in human brain endothelial cells.[11]

Modulation of BBB Integrity

Beyond direct transport, lithium itself can influence the integrity of the BBB. Studies have shown that lithium can upregulate the expression of key tight junction proteins, such as claudin-5 and zonula occludens-1 (ZO-1), through the activation of the Wnt/β-catenin signaling pathway.[13][14][15] This effect could potentially enhance the barrier function and regulate the passage of substances, including lithium itself.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the transport of this compound across the BBB.

In Vitro BBB Permeability Assay Using a Transwell Model

This protocol describes a standard method to determine the apparent permeability coefficient (Papp) of a compound across an in vitro BBB model.[16][17][18]

Materials:

-

Human cerebral microvascular endothelial cells (hCMEC/D3) or primary brain endothelial cells.

-

Astrocyte or pericyte cell lines (for co-culture models).

-

Transwell® inserts (e.g., 24-well format with polycarbonate membrane, 0.4 µm pore size).

-

Cell culture medium (e.g., Endothelial Growth Medium 2, EGM-2).

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

This compound and lithium carbonate solutions of known concentrations.

-

Lucifer yellow (as a marker of paracellular permeability).

-

Analytical equipment for lithium quantification (e.g., flame photometer, inductively coupled plasma mass spectrometry - ICP-MS).

-

Trans-epithelial electrical resistance (TEER) measurement system.

Procedure:

-

Cell Seeding and Culture:

-

Coat the apical side of the Transwell® inserts with a suitable extracellular matrix component (e.g., rat tail collagen type I).

-

Seed the endothelial cells onto the apical side of the inserts at a high density (e.g., 1 x 10^5 cells/cm²).

-

For co-culture models, seed astrocytes or pericytes on the basolateral side of the insert or the bottom of the well.

-

Culture the cells until a confluent monolayer is formed, typically for 3-5 days.

-

-

Barrier Integrity Assessment:

-

Measure the TEER of the cell monolayer daily using a TEER measurement system. A high TEER value (e.g., >150 Ω·cm²) indicates a tight barrier.

-

Perform a Lucifer yellow permeability assay to assess paracellular transport. A low permeability of Lucifer yellow confirms barrier integrity.

-

-

Permeability Experiment (Apical to Basolateral):

-

Wash the apical and basolateral chambers of the Transwell® inserts twice with pre-warmed transport buffer.

-

Add fresh transport buffer to the basolateral (receiver) chamber.

-

Add the test compound (this compound or lithium carbonate) at a known concentration to the apical (donor) chamber.

-

Incubate the plate at 37°C on an orbital shaker.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh transport buffer.

-

Also, collect a sample from the apical chamber at the beginning and end of the experiment.

-

-

Quantification and Calculation:

-

Analyze the concentration of lithium in the collected samples using a suitable analytical method.

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of transport of the compound to the basolateral chamber (µmol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of the compound in the apical chamber (µmol/cm³).

-

-

-

In Vivo Measurement of Brain Lithium Concentration in Rodents

This protocol outlines the procedure for quantifying lithium levels in the brain tissue of rodents following administration of lithium salts.[5][19][20]

Materials:

-

Male Wistar rats or C57BL/6 mice.

-

This compound and lithium carbonate solutions for administration (e.g., intraperitoneal injection or oral gavage).

-

Anesthesia (e.g., isoflurane, ketamine/xylazine).

-

Surgical instruments for decapitation and brain extraction.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Homogenizer.

-

Centrifuge.

-

Analytical equipment for lithium quantification (e.g., flame photometer, ICP-MS).

Procedure:

-

Animal Dosing:

-

Administer this compound or lithium carbonate to the animals at the desired dose and route. Include a vehicle control group.

-

-

Tissue Collection:

-

At specified time points after dosing, anesthetize the animals.

-

Collect blood samples via cardiac puncture for serum lithium analysis.

-

Euthanize the animals by decapitation.

-

Rapidly excise the brain and place it in ice-cold PBS to wash away excess blood.

-

Dissect specific brain regions if required (e.g., cortex, hippocampus).

-

-

Sample Preparation:

-

Weigh the brain tissue.

-

Homogenize the tissue in a suitable buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant for lithium analysis.

-

Process the blood samples to obtain serum.

-

-

Lithium Quantification:

-

Determine the lithium concentration in the brain tissue homogenate supernatant and serum samples using a validated analytical method.

-

Express brain lithium concentration as mEq/kg of wet tissue weight.

-

-

Data Analysis:

-

Compare the brain and serum lithium concentrations between the different lithium salt treatment groups.

-

Calculate the brain-to-serum lithium ratio to assess the relative brain penetration.

-

In Vivo Measurement of Brain Lithium Concentration using Magnetic Resonance Spectroscopy (MRS)

For non-invasive, longitudinal studies in living subjects, 7Li-MRS is a powerful technique.[3][21]

Materials:

-

High-field MRI scanner (e.g., 7T) equipped for 7Li spectroscopy.

-

Anesthesia and physiological monitoring equipment for animals or humans.

-

Appropriate radiofrequency coils for 7Li and 1H imaging.

Procedure:

-

Subject Preparation:

-

For animal studies, anesthetize the animal and secure it in a stereotaxic frame within the scanner.

-

For human studies, position the subject comfortably in the scanner.

-

-

Data Acquisition:

-

Acquire anatomical 1H MR images to localize the brain regions of interest.

-

Perform 7Li MRS using a suitable pulse sequence (e.g., 3D chemical shift imaging) to measure the lithium signal from the brain.

-

-

Data Processing and Quantification:

-

Process the raw MRS data to obtain lithium spectra.

-

Quantify the brain lithium concentration by comparing the integrated 7Li signal to a reference phantom with a known lithium concentration.

-

-

Data Analysis:

-

Correlate brain lithium concentrations with serum levels and clinical or behavioral outcomes.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by lithium that are relevant to BBB transport and a typical experimental workflow for in vitro permeability studies.

Caption: Lithium inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, which in turn promotes the transcription of tight junction proteins, thereby enhancing blood-brain barrier integrity.

Caption: A flowchart illustrating the key steps involved in performing an in vitro blood-brain barrier permeability assay using a Transwell system.

Conclusion and Future Directions

The available evidence strongly suggests that this compound has the potential to achieve higher therapeutic concentrations in the brain at lower systemic doses compared to lithium carbonate. The proposed mechanisms involving carrier-mediated transport via organic anion transporters for the orotate moiety and the utilization of sodium transporters for the lithium ion provide a solid foundation for further investigation. Additionally, lithium's ability to modulate BBB integrity through signaling pathways adds another layer of complexity and therapeutic potential.

Future research should focus on:

-

Determining the specific transporters involved in this compound transport at the human BBB.

-

Conducting rigorous in vitro studies to quantify the Papp of this compound in human-based BBB models.

-

Performing well-controlled in vivo studies in higher-order animal models to confirm the enhanced brain bioavailability and to establish a safe and effective dosing regimen.

-

Investigating the long-term effects of this compound on BBB function and overall CNS health.

A deeper understanding of how this compound crosses the BBB will be instrumental in the development of novel, safer, and more effective treatments for bipolar disorder and potentially other neurological conditions where lithium has shown promise. This technical guide provides the foundational knowledge and experimental frameworks necessary to advance this important area of research.

References

- 1. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]

- 2. This compound: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound's potential in regulating blood-brain barrier permeability [eureka.patsnap.com]